molecular formula C20H17ClFN3O4S B11383881 5-chloro-N-(2-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(2-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11383881
M. Wt: 449.9 g/mol
InChI Key: RAAHZBBVBDSATP-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2-ETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chloro, ethoxy, fluorophenyl, and methanesulfonyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2-ETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, ethoxy, and fluorophenyl groups. Common reagents used in these reactions include chlorinating agents, ethoxy compounds, and fluorophenyl derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(2-ETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-CHLORO-N-(2-ETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(2-ETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(2-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(2-HYDROXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 5-CHLORO-N-(2-ETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17ClFN3O4S

Molecular Weight

449.9 g/mol

IUPAC Name

5-chloro-N-(2-ethoxyphenyl)-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3O4S/c1-2-29-17-6-4-3-5-16(17)24-19(26)18-15(21)11-23-20(25-18)30(27,28)12-13-7-9-14(22)10-8-13/h3-11H,2,12H2,1H3,(H,24,26)

InChI Key

RAAHZBBVBDSATP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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